molecular formula C12H17NO3 B7975554 Tert-butyl 3-amino-2-methoxybenzoate

Tert-butyl 3-amino-2-methoxybenzoate

Cat. No.: B7975554
M. Wt: 223.27 g/mol
InChI Key: QVTZQPIQRKULFI-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-methoxybenzoate: is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-methoxybenzoate typically involves the esterification of 3-amino-2-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-2-methoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2-methoxybenzoate is used as a building block in organic synthesis, particularly in the preparation of orthogonally protected pseudopeptide platforms .

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate the compound’s potential as a precursor for pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-methoxybenzoate
  • Tert-butyl 3-aminobenzoate
  • Tert-butyl 2-aminobenzoate

Comparison: Tert-butyl 3-amino-2-methoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-amino-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZQPIQRKULFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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